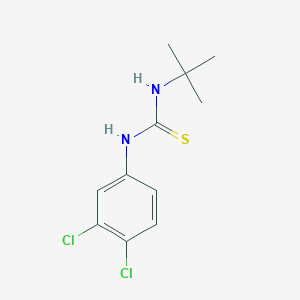
2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
作用机制
2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate inhibits the activity of BTK by binding to the active site of the enzyme. BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and function of B cells. Inhibition of BTK activity leads to the inhibition of B-cell receptor signaling and the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the proliferation and survival of B cells, which is a key mechanism of action in the treatment of B-cell malignancies. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of using 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate in lab experiments is its selectivity for BTK. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of BTK in various biological processes. One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to use in certain assays.
未来方向
There are several future directions for the use of 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate in scientific research. One area of future research is the development of more potent and selective inhibitors of BTK. Another area of future research is the investigation of the role of BTK in other biological processes such as innate immunity and T-cell signaling. Additionally, the potential use of 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate in the treatment of autoimmune diseases such as rheumatoid arthritis warrants further investigation.
合成方法
The synthesis of 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate involves several steps. The first step is the reaction of 2-oxopropanoic acid with 4-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. This reaction leads to the formation of 2-oxopropyl 4-methylbenzoate. The second step involves the reaction of 2-oxopropyl 4-methylbenzoate with phthalic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. This reaction leads to the formation of 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate.
科学研究应用
2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate has potential applications in various areas of scientific research, including cancer research, immunology, and inflammation research. This compound has been shown to inhibit the activity of BTK, which is a key mediator of B-cell receptor signaling. Inhibition of BTK activity has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-oxopropyl 3-(1,3-dioxoisoindol-2-yl)-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-11-7-8-13(19(24)25-10-12(2)21)9-16(11)20-17(22)14-5-3-4-6-15(14)18(20)23/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLWJBNHFFRXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![phenyl 2-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5823216.png)


![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)

![4-methoxy-3-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5823239.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide](/img/structure/B5823284.png)
![1-({4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperazine](/img/structure/B5823287.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-bromo-2-(3-methylphenyl)quinoline](/img/structure/B5823293.png)
![4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5823297.png)

![4-nitrobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5823304.png)
![2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5823306.png)